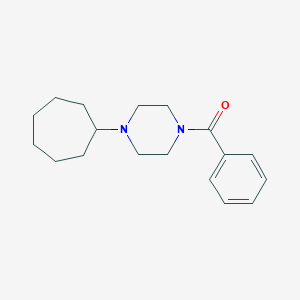
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine, also known as PTZ-343, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 is a piperazine derivative that has been synthesized using a straightforward and efficient method.
作用機序
The exact mechanism of action of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine is not fully understood. However, it has been proposed that the compound acts by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been shown to enhance the activity of GABA receptors, leading to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal survival and function. The compound has been shown to enhance the proliferation of neural stem cells, leading to an increase in the number of new neurons in the brain.
実験室実験の利点と制限
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in large quantities. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has also been shown to have low toxicity, making it a safe candidate for drug development. However, the compound has some limitations for lab experiments. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has poor solubility in water, which can make it difficult to administer in vivo. The compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine. One area of research is the development of new synthetic methods for 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine that can increase its solubility and bioavailability. Another area of research is the investigation of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine as a potential treatment for other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, the development of 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine as a therapeutic agent for human use is an exciting future direction for research on this compound.
Conclusion:
In conclusion, 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has also been investigated as a potential treatment for anxiety and depression. The compound has several advantages for lab experiments, including easy synthesis and low toxicity. There are several future directions for research on 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine, including the development of new synthetic methods and investigation of its therapeutic potential for other neurological and psychiatric disorders.
合成法
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been synthesized using a simple and efficient method. The synthesis involves the reaction of 1-phenylpiperazine with phenoxyacetic acid and 2-thiophenecarbonyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine. The synthesis method is scalable and can be performed on a large scale, making 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine a viable candidate for drug development.
科学的研究の応用
1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been shown to have potent anticonvulsant and neuroprotective effects in animal models of epilepsy and neurodegenerative diseases. 1-(Phenoxyacetyl)-4-(2-thienylcarbonyl)piperazine has also been investigated as a potential treatment for anxiety and depression. The compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
特性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-phenoxy-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H18N2O3S/c20-16(13-22-14-5-2-1-3-6-14)18-8-10-19(11-9-18)17(21)15-7-4-12-23-15/h1-7,12H,8-11,13H2 |
InChIキー |
OIFSUHOLRQFWFK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
正規SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)


